molecular formula C11H13NO2 B13063381 cis-Ethyl 4-aminocinnamate CAS No. 331734-33-9

cis-Ethyl 4-aminocinnamate

Cat. No.: B13063381
CAS No.: 331734-33-9
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-YVMONPNESA-N
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Description

cis-Ethyl 4-aminocinnamate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of cinnamic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Ethyl 4-aminocinnamate can be synthesized through the esterification of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 4-aminocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-Ethyl 4-aminocinnamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of self-healing materials and polymers

Mechanism of Action

The mechanism of action of cis-Ethyl 4-aminocinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with specific proteins and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 4-aminocinnamate
  • trans-Ethyl 4-aminocinnamate
  • 4-Aminocinnamic acid ethyl ester

Comparison: cis-Ethyl 4-aminocinnamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and melting point .

Properties

CAS No.

331734-33-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl (Z)-3-(4-aminophenyl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5-

InChI Key

NRPMBSHHBFFYBF-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N

Origin of Product

United States

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